molecular formula C27H22N6O4 B11146866 N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11146866
M. Wt: 494.5 g/mol
InChI Key: JMYPIJKELTWZHU-UHFFFAOYSA-N
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Description

This compound is a tricyclic carboxamide derivative featuring a complex heterocyclic core. Key structural attributes include:

  • 7-Position Substituent: A pyridin-4-ylmethyl group, which provides a basic nitrogen atom for hydrogen bonding or coordination.
  • 11-Position: A methyl group, contributing to steric and electronic modulation of the tricyclic core.
  • Tricyclic Framework: The 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene system, which likely influences conformational rigidity and binding interactions.

Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-3/WinGX for graphical representation .

Properties

Molecular Formula

C27H22N6O4

Molecular Weight

494.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H22N6O4/c1-16-3-2-10-32-24(16)31-25-20(27(32)35)12-19(23(28)33(25)14-17-6-8-29-9-7-17)26(34)30-13-18-4-5-21-22(11-18)37-15-36-21/h2-12,28H,13-15H2,1H3,(H,30,34)

InChI Key

JMYPIJKELTWZHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=NC=C4)C(=O)NCC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions to assemble the various functional groups.
  • Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • Reactions it may undergo:

        Oxidation: , , and reactions due to its diverse functional groups.

    • Common reagents and conditions:

        Palladium-catalyzed C-N cross-coupling: for constructing the benzodioxole and pyridine moieties.

        Amidation: reactions for the carboxamide group.

    • Major products:
      • Isomers and regioisomers resulting from different reaction pathways.
  • Scientific Research Applications

    Anticancer Activity

    Research indicates that compounds with similar structural motifs may exhibit anticancer properties. The presence of the benzodioxole moiety is particularly noteworthy as it has been associated with various biological activities including anticancer effects. Studies are ongoing to evaluate the efficacy of this compound against different cancer cell lines.

    Antimicrobial Properties

    Given the structural complexity and the presence of nitrogen-containing heterocycles, this compound is hypothesized to possess antimicrobial activity. Preliminary studies suggest that derivatives of benzodioxole can inhibit bacterial growth, making this compound a candidate for further investigation in the development of new antimicrobial agents.

    Enzyme Inhibition

    The compound's potential as an enzyme inhibitor is another area of interest. For example, molecular docking studies have shown promise in identifying interactions with enzymes involved in inflammatory pathways, suggesting its utility in designing anti-inflammatory drugs .

    Synthesis Techniques

    The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step synthetic routes that require optimization for yield and purity. The ability to modify its structure through chemical reactions opens avenues for creating analogs with enhanced biological properties.

    Biological Target Interactions

    Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies can provide insights into its binding affinities and specific pathways it may influence within biological systems.

    Mechanism of Action

    • Likely targets:

        Microtubules: Given its structural resemblance to known antitubulin agents.

    • Mechanism:

        Cell cycle arrest: at the S phase.

    • Further studies needed to elucidate precise pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Analogous Compounds

    The compound belongs to a family of tricyclic carboxamides with variations in substituents. Below is a comparative analysis with two close analogs from the literature:

    Compound Name N-Substituent 7-Position Substituent 11-Position Key Structural Differences
    Target Compound
    N-(1,3-Benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
    1,3-Benzodioxol-5-ylmethyl Pyridin-4-ylmethyl Methyl Unique benzodioxole group; pyridine nitrogen at 4-position.
    Analog 1
    N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
    4-Fluorophenylmethyl Pentyl Methyl Fluorine introduces electronegativity; pentyl chain increases lipophilicity.
    Analog 2
    N-Butyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
    Butyl Pyridin-3-ylmethyl - Pyridine nitrogen at 3-position alters spatial orientation; lacks 11-methyl group.

    Structural and Functional Implications

    Substituent Effects on Physicochemical Properties

    • N-Substituents: The benzodioxol-5-ylmethyl group in the target compound may enhance aqueous solubility compared to the 4-fluorophenylmethyl (Analog 1) or butyl (Analog 2) groups due to polar oxygen atoms .
    • 7-Position Substituents :
      • Pyridin-4-ylmethyl (target) vs. pyridin-3-ylmethyl (Analog 2): The position of the pyridine nitrogen affects hydrogen-bonding geometry and interaction with biological targets.
      • Pentyl chain (Analog 1): Increases lipophilicity (higher logP), favoring passive diffusion but possibly reducing target specificity.

    Biological Activity

    The compound N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including antibacterial, anticancer, and other therapeutic potentials.

    Chemical Structure and Properties

    The chemical structure of the compound indicates various functional groups that may contribute to its biological activity. The presence of the benzodioxole moiety and triazatricyclo framework suggests potential interactions with biological targets.

    Structural Formula

    The structural formula can be represented as follows:

    C21H22N4O4\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{4}

    This formula reflects the molecule's complexity and suggests multiple sites for interaction with biological systems.

    Antibacterial Activity

    Recent studies have indicated that derivatives of similar structural frameworks exhibit significant antibacterial properties. For instance, compounds containing triazine derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Mycobacterium smegmatis . The structure of our compound may suggest similar mechanisms of action.

    Table 1: Antibacterial Activity of Related Compounds

    Compound NameTarget BacteriaMIC (μg/mL)Reference
    Compound AE. coli0.91
    Compound BM. smegmatis50
    Compound CStaphylococcus aureus25

    Anticancer Activity

    The anticancer potential of compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-6-imino derivatives has been explored in various studies. For instance, screening of drug libraries has identified compounds that inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

    Case Study: Anticancer Screening

    A study conducted on multicellular spheroids revealed that certain derivatives could significantly reduce tumor viability at concentrations as low as 10 μM . The specific pathways affected include those related to apoptosis and cell signaling.

    Other Biological Activities

    In addition to antibacterial and anticancer properties, there is evidence that compounds with similar scaffolds exhibit anti-inflammatory and neuroprotective activities. These activities are often attributed to their ability to modulate various signaling pathways.

    Table 2: Summary of Biological Activities

    Activity TypeMechanism of ActionReference
    AntibacterialInhibition of bacterial growth
    AnticancerInduction of apoptosis
    Anti-inflammatoryModulation of cytokine release

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